molecular formula C9H11BrO2 B12083227 3-Bromo-2-isopropoxyphenol CAS No. 1026796-53-1

3-Bromo-2-isopropoxyphenol

Katalognummer: B12083227
CAS-Nummer: 1026796-53-1
Molekulargewicht: 231.09 g/mol
InChI-Schlüssel: OSULYEKTMXRPSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2-isopropoxyphenol is an organic compound with the molecular formula C9H11BrO2. It is a brominated phenol derivative, characterized by the presence of a bromine atom at the third position and an isopropoxy group at the second position on the phenol ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-isopropoxyphenol typically involves the bromination of 2-isopropoxyphenol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include a solvent such as carbon tetrachloride (CCl4) and may require the presence of light to initiate the bromination process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-isopropoxyphenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions typically involve solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenols with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

    Reduction Reactions: Products include de-brominated phenols.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-isopropoxyphenol has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Bromo-2-hydroxyphenol: Similar structure but lacks the isopropoxy group.

    2-Bromo-4-isopropoxyphenol: Bromine atom is at a different position.

    3-Bromo-2-methoxyphenol: Methoxy group instead of isopropoxy group.

Uniqueness

3-Bromo-2-isopropoxyphenol is unique due to the presence of both a bromine atom and an isopropoxy group on the phenol ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .

Eigenschaften

1026796-53-1

Molekularformel

C9H11BrO2

Molekulargewicht

231.09 g/mol

IUPAC-Name

3-bromo-2-propan-2-yloxyphenol

InChI

InChI=1S/C9H11BrO2/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6,11H,1-2H3

InChI-Schlüssel

OSULYEKTMXRPSA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=CC=C1Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.